1-[(2-Fluorophenyl)acetyl]pyrrolidine
Description
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H14FNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
WTYSHILYDHOQJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2F |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Scientific Research Applications
1-[(2-Fluorophenyl)acetyl]pyrrolidine has been studied for its potential as a bioactive molecule. Key applications include:
- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 and HeLa cells. In one study, derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuropharmacological Effects : Pyrrolidine derivatives have been investigated for their anticonvulsant properties. In animal models, certain derivatives have shown the ability to prevent seizures, indicating potential for treating epilepsy and other neurological disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrrolidine precursors. The structure-activity relationship studies highlight how variations in the substituents on the pyrrolidine ring can significantly influence biological activity.
Example SAR Findings:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish the compound's potency against specific biological targets. For instance, fluorinated compounds tend to exhibit improved binding affinity due to increased lipophilicity .
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in drug discovery:
- Anticancer Compounds : A series of pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The study found that modifications at specific positions on the pyrrolidine scaffold led to enhanced anticancer activity, with some compounds achieving IC50 values in the low micromolar range .
- Anticonvulsant Activity : In a study assessing the anticonvulsant properties of various pyrrolidine derivatives, compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. Some derivatives exhibited significant protective effects against seizures, suggesting their potential as new antiepileptic drugs .
Comparison with Similar Compounds
Structural Analogs in Diabetes Therapeutics
- 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237) Structural Differences: Features a cyano group at the pyrrolidine C2 position and a bulky 3-hydroxyadamantylaminoacetyl substituent. Functional Impact: The adamantyl group enhances selectivity for dipeptidyl peptidase IV (DPP-IV), while the cyano group stabilizes the pyrrolidine ring conformation, improving oral bioavailability. Pharmacokinetics: Exhibits 80% oral bioavailability in cynomolgus monkeys and sustained antihyperglycemic effects in Zucker fa/fa rats, supporting once-daily dosing . Comparison: Unlike 1-[(2-Fluorophenyl)acetyl]pyrrolidine, NVP-LAF237’s adamantyl and cyano groups confer DPP-IV inhibition (IC₅₀ = 18 nM) and antidiabetic efficacy, whereas the fluorophenylacetyl group in the target compound may prioritize different targets or mechanisms .
- NVP-DPP728 (Clinical Predecessor of NVP-LAF237) Structural Differences: Lacks the adamantyl group, instead featuring a pyridinylaminoethyl side chain. Functional Impact: Reduced metabolic stability compared to NVP-LAF237, necessitating thrice-daily dosing in clinical trials . Key Insight: The transition from NVP-DPP728 to NVP-LAF237 underscores the importance of steric bulk (adamantyl) and electronic modulation (cyano) in optimizing pharmacokinetics—principles applicable to designing fluorinated analogs like this compound .
Fluorinated Pyrrolidine Derivatives in Narcotic Research
- 1-(1-(2-Fluorophenyl)-2-phenylethyl)pyrrolidine (Fluorolintane) Structural Differences: Contains a phenylethyl spacer between the pyrrolidine and 2-fluorophenyl group. The 2-fluorophenyl group may enhance binding affinity or metabolic resistance compared to non-fluorinated analogs . Comparison: While fluorolintane’s phenylethyl chain likely confers narcotic properties, this compound’s acetyl linkage may direct activity toward non-opioid targets, such as enzymes or transporters .
2'-Fluoroortho-fluorofentanyl
- Structural Differences : A fentanyl analog with dual fluorophenyl groups and a piperidine core.
- Functional Impact : Fluorination at the ortho position increases lipophilicity and potency at μ-opioid receptors.
- Key Insight : Heterocycle choice (piperidine vs. pyrrolidine) and substitution patterns (acetyl vs. propionamide) critically determine biological activity, even within fluorinated compounds .
Heterocyclic Variants and Substituent Effects
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Structural Differences: Replaces the phenyl ring with a fluoropyridine moiety and adds a hydroxymethyl group.
1-[[5-(4-Methoxyphenyl)-1H-pyrazol-1-yl]acetyl]pyrrolidine
Physicochemical and Pharmacokinetic Trends
| Compound | Key Features | Bioavailability | Target/Activity |
|---|---|---|---|
| This compound | 2-Fluorophenylacetyl, pyrrolidine | Not reported | Unknown (hypothesized enzyme/receptor) |
| NVP-LAF237 | Adamantyl, cyano-pyrrolidine | 80% (monkeys) | DPP-IV inhibitor (IC₅₀ = 18 nM) |
| Fluorolintane | 2-Fluorophenyl-phenylethyl-pyrrolidine | Not reported | Suspected opioid receptor agonist |
| 2'-Fluoroortho-fluorofentanyl | Dual fluorophenyl, piperidine-propionamide | High (estimated) | μ-opioid receptor agonist |
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Fluorophenyl)acetyl]pyrrolidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorophenyl groups are often introduced using 2-fluorophenylacetyl chloride reacting with pyrrolidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Isomeric purity must be confirmed via chiral HPLC or X-ray crystallography, as minor structural variations significantly impact biological activity .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) to identify aromatic protons (δ 6.8–7.4 ppm) and pyrrolidine ring protons (δ 1.8–3.2 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and fluorophenyl carbons.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ matching the theoretical mass (e.g., calculated for C12H13FNO: 206.0982).
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally analogous fluorinated pyrrolidines .
Q. What analytical techniques differentiate isomers of this compound?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers. Dynamic NMR can detect rotamers, while vibrational circular dichroism (VCD) confirms absolute configuration. Comparative analysis with synthetic standards (e.g., ortho vs. para fluorophenyl analogs) is critical .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position) affect biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3- or 4-fluorophenyl derivatives) and testing in enzyme inhibition assays (e.g., DPP-4 or kinase targets). For example:
| Substituent Position | IC50 (DPP-4 Inhibition) | Selectivity vs. DPP-8/9 |
|---|---|---|
| 2-Fluorophenyl | 12 nM | >100-fold |
| 4-Fluorophenyl | 45 nM | 30-fold |
Data from fluorinated pyrrolidine derivatives suggest ortho-substitution enhances target binding due to steric and electronic effects .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Re-evaluate experimental conditions:
- Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Metabolic Stability : Perform liver microsome studies to assess if fluorophenyl groups alter metabolic degradation rates.
- Off-target Effects : Screen against related receptors (e.g., GPCR panels) using radioligand binding assays. Cross-reference with structurally similar compounds like (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride, where fluorination patterns modulate selectivity .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 5VU). The fluorophenyl group often occupies hydrophobic pockets, while the acetyl-pyrrolidine moiety hydrogen-bonds with catalytic residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Q. How to design experiments assessing in vitro metabolic stability?
- Methodological Answer :
- Liver Microsome Incubations : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities. Fluorine atoms typically reduce CYP-mediated oxidation, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
